N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13(21-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-22-11-14/h2-9,11-13H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIOMMXEHDZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=CSC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through oxidative coupling of thiophene units using reagents such as iron(III) chloride (FeCl3) or molybdenum pentachloride (MoCl5).
Attachment of the Phenoxypropanamide Group: The phenoxypropanamide group can be introduced via a nucleophilic substitution reaction where a phenoxy group is reacted with a suitable propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters would be essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide has several scientific research applications:
Organic Electronics: Used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) for its ability to transport charge efficiently.
Materials Science: Utilized in the fabrication of conjugated microporous polymers (CMPs) for applications in nanofiltration and energy storage.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide involves its interaction with molecular targets through its conjugated bithiophene core. This core facilitates electron transport and can interact with various pathways in electronic devices. The phenoxypropanamide group can provide additional functionalization, allowing for specific interactions with other molecules or materials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Amide Linkages
(a) Sulfamoyl Phenyl Amides (Compounds 5a–5d, )
These compounds share the amide functional group but differ in their aromatic substituents (sulfamoyl phenyl) and alkyl chains (butyryl to heptanoyl). Key comparisons:
- Synthesis : Yields range from 45–51%, lower than typical amide couplings (e.g., 60% in ), possibly due to steric hindrance from the sulfamoyl group.
- Physical Properties : Melting points decrease with longer alkyl chains (e.g., 180–182°C for 5a vs. 143–144°C for 5d), suggesting increased flexibility reduces crystallinity.
- Electronic Properties : Lack conjugated systems like bithiophene, limiting charge transport compared to the target compound .
(b) Pyrazolyl Propanamide (Compound 5, )
This compound features a pyrazolyl core and dichlorophenyl group.
- Stereochemistry : Specific rotation ([α]D = +5.7°) indicates chirality, similar to the target compound if synthesized enantioselectively.
- Bioactivity : The dichlorophenyl group may enhance lipophilicity and membrane permeability, a trait the target compound’s bithiophene could mimic .
(c) Tetrazole-Containing Propanamide ()
Conjugated Systems in Organic Electronics ()
While the target compound is a small molecule, conjugated polymers like poly(3-hexylthiophene) (P3HT) share its bithiophene unit. Comparisons include:
Data Table: Structural and Physical Properties of Comparable Compounds
Key Research Findings and Implications
Synthetic Challenges : The target compound’s bithiophene may require palladium-catalyzed cross-coupling for synthesis, contrasting with simpler amide couplings in –2. Steric hindrance from the bithiophene could reduce yields compared to linear alkyl amides.
Electronic Applications : The bithiophene core may enable absorption in the visible spectrum (400–600 nm), making it suitable for organic solar cells, though its efficiency would likely trail polymer-based systems like P3HT .
Pharmaceutical Potential: The amide group supports hydrogen bonding with biological targets, but the phenoxy group’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is an organic compound with significant potential in various biological applications due to its unique structural characteristics. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene core which is known for its conjugated system that enhances electronic properties. The phenoxypropanamide moiety adds functionalization potential, making it suitable for various applications in organic electronics and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The conjugated bithiophene structure facilitates electron transport , which is crucial for its role in electronic devices and potentially in biological systems. The phenoxypropanamide group may allow for specific interactions with proteins or enzymes, influencing biochemical pathways.
Anticancer Properties
Research has indicated that compounds with bithiophene structures exhibit anticancer activity . Studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:
- Case Study 1 : A study on human breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM) after 48 hours of exposure.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro assays revealed:
- Case Study 2 : this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Organic Electronics | Enhances charge transport in devices |
Applications in Research
The unique properties of this compound make it a valuable compound in several research fields:
- Organic Electronics : Its semiconducting properties are utilized in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
- Materials Science : The compound is being explored for its potential in creating conjugated microporous polymers (CMPs) for applications like nanofiltration and energy storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
